3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that exhibits significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties. The compound's molecular formula is , and it has a molecular weight of approximately 177.16 g/mol. It is classified as an amino acid derivative and is recognized for its role in various biochemical processes and as a building block in the synthesis of bioactive molecules .
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be achieved through several methods:
The technical details of these synthetic methods typically involve controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize product yield while minimizing side reactions.
The molecular structure of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid features:
NIAARPKVLGAVLH-UHFFFAOYSA-N
, which provides a unique identifier for chemical databases.3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid participates in various chemical reactions due to its functional groups:
The specific conditions required for these reactions vary widely based on the desired outcome and the presence of catalysts or reagents. Careful optimization is necessary to achieve high selectivity and yield.
The mechanism of action for 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with various biological targets:
Research indicates that compounds within this class can modulate signaling pathways relevant to cancer and other diseases, highlighting their therapeutic potential .
Relevant data on melting point, boiling point, and spectral properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is utilized in various scientific applications:
This compound's diverse applications underscore its significance in medicinal chemistry and related fields.
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles formed by fusing pyrrole and pyridine rings. Among the six possible isomers, pyrrolo[2,3-c]pyridine distinguishes itself through its specific nitrogen atom arrangement: the pyridine nitrogen resides at the para-position relative to the bridgehead carbon (position 5), while the pyrrole nitrogen occupies position 1. This configuration creates a unique electron distribution profile, significantly influencing molecular recognition and target binding. The 3-amino-4-carboxylic acid substitution further enhances this scaffold’s versatility. The amino group acts as a strong hydrogen bond donor, while the carboxylic acid functions as both a hydrogen bond donor/acceptor and a metal-chelating moiety. This dual functionality enables interactions with catalytic sites in enzymes (e.g., kinases) and metal ions in biological systems, making it a privileged structure in rational drug design [1] [3].
Table 1: Structural and Bioactivity Comparison of Key Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Notable Bioactivities | Target Selectivity |
---|---|---|---|
Pyrrolo[2,3-c]pyridine | N1 (pyrrolic), N5 (pyridinic) | Antibacterial, Kinase Inhibition | CSF-1R, Bacterial DNA Gyrase |
Pyrrolo[3,2-c]pyridine | N1 (pyridinic), N4 (pyrrolic) | FMS Kinase Inhibition, Anticancer | FMS, MET |
Pyrrolo[2,3-b]pyridine | N1 (pyrrolic), N2 (pyridinic) | Antiviral, Dopamine Receptor Modulation | HIV-1 RT, Dopamine D4 |
The exploration of pyrrolopyridines began with natural product isolation, exemplified by alkaloids like camptothecin (pyrrolo[3,4-b]quinoline) and variolin B. However, synthetic amino-functionalized derivatives gained prominence in the 2000s with advances in heterocyclic chemistry. The 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid scaffold emerged as a strategic pharmacophore due to its synthetic accessibility and bioisosteric properties.
Anticancer Agents: ACC1 inhibitors incorporate this scaffold to chelate magnesium ions in the enzyme’s active site, disrupting fatty acid synthesis [8].
Patent Trends: Between 2015–2025, patents from Aurigene, Curis, and Novartis highlighted 3-amino-4-carboxylic acid pyrrolopyridines for oncology (Table 2). Applications span kinase inhibition (WO2021152791) and immune modulation (EP3289034) [9].
Table 2: Key Patents for Pyrrolo[2,3-c]pyridine Derivatives (2015–2025)
Patent/Application | Assignee | Therapeutic Area | Key Claimed Compound | Biological Target |
---|---|---|---|---|
WO2021152791 | Aurigene | Oncology | 3-Amino-6-morpholino derivative | FMS Kinase |
EP3289034 | Novartis | Immunology | Carboxamide-linked analog | CSF-1R |
US20220002278 | Curis | Metabolic Disorders | 4-Carboxylic acid ethyl ester | ACC1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7